Zoniporide hydrochloride

Overview

Description

Zoniporide Hydrochloride Description

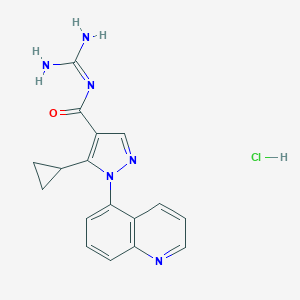

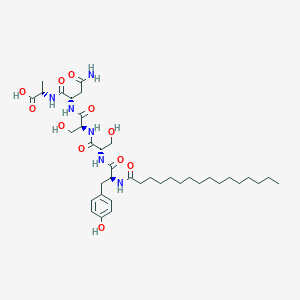

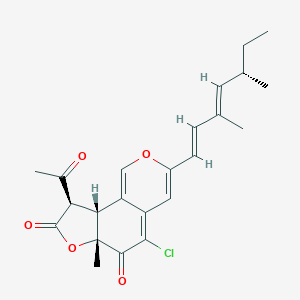

Zoniporide is a compound that has been studied for its metabolism by aldehyde oxidase (AO), an enzyme responsible for the oxidative metabolism of various drugs and xenobiotics. The research on zoniporide has focused on understanding how structural variations affect its AO-catalyzed metabolism. Zoniporide and its analogs have been analyzed to determine the impact of changes to the acylguanidine moiety, the cyclopropyl group on the pyrazole ring, and the quinoline ring. These studies are crucial for optimizing the drug's design to mitigate AO liabilities and improve its pharmacokinetic properties .

Synthesis Analysis

Although the provided data does not directly discuss the synthesis of this compound, it does mention the synthesis optimization of a related compound, the microporous zirconium terephthalate UiO-66(Zr). The synthesis process of UiO-66(Zr) was optimized by evaluating various parameters such as zirconium precursors, acidic conditions, addition of water, and temperature. The findings from the synthesis of UiO-66(Zr) could potentially inform the synthesis process of this compound by highlighting the importance of precursor selection and reaction conditions .

Molecular Structure Analysis

The molecular structure of zoniporide plays a significant role in its metabolism by AO. The research has shown that the guanidine and quinoline moieties are essential for the AO-catalyzed oxidation of zoniporide to its metabolite, 2-oxozoniporide. Furthermore, the cyclopropyl group on the pyrazole ring can be replaced with other alkyl groups without significantly affecting the metabolism. This suggests that certain structural elements of zoniporide are more critical for its interaction with AO .

Chemical Reactions Analysis

The chemical reactions involving zoniporide primarily concern its metabolism by AO. The studies have indicated that subtle structural changes can influence the half-life of zoniporide, affecting its metabolism rate. The oxidation of zoniporide by AO to form 2-oxozoniporide is a key reaction that has been examined in detail, providing insights into the structure-metabolism relationship of the compound .

Physical and Chemical Properties Analysis

The research on zoniporide has included an analysis of its physical and chemical properties, such as cLogD, electrophilicity parameters (ESP charges and energy of lowest unoccupied molecular orbitals, ELUMO), and the energies of formation of tetrahedral intermediates. These properties have been used to rationalize the substrate properties of zoniporide analogs and predict their AO metabolism. The combination of energy calculations and docking studies has been employed to understand the structure-metabolism relationship and could be used to improve the physical and chemical properties of zoniporide analogs .

Scientific Research Applications

Interaction with Nicotinic Receptors : Zoniporide, typically used in aiding recovery after cardiac failure, has been found to have effects on nicotinic receptors in the brain and body at high concentrations. This suggests potential additional pharmacological effects of zoniporide beyond its primary use (Santos-Torres et al., 2011).

Metabolism and Excretion : Research has shown that zoniporide is primarily cleared via metabolism in humans. Various metabolites of zoniporide, like 2-Oxozoniporide, have been identified, indicating the complexity of its metabolism and excretion pathways (Dalvie et al., 2010).

Selective Inhibition of Na+/H+ Exchanger-1 : Zoniporide has been identified as a potent and highly selective inhibitor of the Na+/H+ exchanger-1 (NHE-1), showing significant potential in reducing ischemic myocardial injury (Marala et al., 2002).

Characteristics and Discovery : Zoniporide is characterized by its high aqueous solubility and selectivity for NHE-1. Its discovery and pharmacological profile highlight its potential in clinical applications (Guzman-Perez et al., 2001).

Cardioprotective Efficacy : Studies have demonstrated the cardioprotective efficacy of zoniporide in reducing myocardial injury, making it a promising agent for clinical cardioprotection (Knight et al., 2001).

Stability Analysis : The chemical stability of zoniporide has been explored, particularly in the context of hydrolysis degradants. This research is essential for understanding its formulation requirements (Kadar & Darrington, 2007).

Use in Cardiopulmonary Bypass : Zoniporide has shown efficacy in cardioprotection during ischemia and reperfusion in models mimicking human cardioplegic arrest with cardiopulmonary bypass (Clements‐Jewery et al., 2004).

Neurotoxic Effects : Investigations into the neurotoxic effects of zoniporide have revealed its impact on peripheral sensory nerve fibers, highlighting the importance of careful preclinical evaluation of neurological function (Pettersen et al., 2008).

Reduction of Myocardial Necrosis : Zoniporide has been found to significantly decrease myocardial necrosis in rat heart ischemia/reperfusion models (Gurova et al., 2013).

Antiarrhythmic Properties : The drug has demonstrated significant antiarrhythmic properties, decreasing the intensity of post-reperfusion arrhythmias in rat models (Spasov et al., 2014).

Mechanism of Action

Target of Action

Zoniporide hydrochloride is a potent and selective inhibitor of the sodium-hydrogen exchanger type 1 (NHE-1) . NHE-1 is a protein that plays a crucial role in regulating intracellular pH by controlling the exchange of sodium and hydrogen ions across cellular membranes .

Mode of Action

This compound interacts with NHE-1 by inhibiting its function. It has been found to inhibit human NHE-1 with an IC50 of 14 nM, showing over 150-fold selectivity against other NHE isoforms . This inhibition results in the prevention of NHE-1-dependent swelling of human platelets .

Biochemical Pathways

The inhibition of NHE-1 by this compound affects the intracellular pH homeostasis, which is crucial for many cellular processes . In the heart, for instance, intracellular acidification, which can be caused by the overactivation of NHE-1, is associated with conditions such as heart failure, maladaptive cardiac hypertrophy, and myocardial ischemia . By inhibiting NHE-1, this compound can help prevent these conditions.

Pharmacokinetics

This compound exhibits moderate plasma protein binding and has a half-life (t1/2) of 1.5 hours in monkeys . It also has one major active metabolite . In rats, the area under the curve (AUC) from zero to infinity (AUC0-∞) and t1/2 were found to be 0.07 μg h/mL and 0.5 hours, respectively .

Result of Action

The primary result of this compound’s action is the reduction of infarct size in the heart. In studies conducted on rabbits, this compound was found to elicit a significant dose-dependent reduction in infarct size . It also potently inhibits the swelling of human platelets, which is dependent on NHE-1 .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the pH level of the environment, as NHE-1 is involved in pH regulation

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Zoniporide hydrochloride interacts with the NHE-1 enzyme, a type of sodium-hydrogen exchanger . It inhibits human NHE-1 with an IC50 of 14 nM, showing over 150-fold selectivity versus other NHE isoforms . It also potently inhibits ex vivo NHE-1-dependent swelling of human platelets .

Cellular Effects

This compound’s inhibition of NHE-1 impacts various cellular processes. By inhibiting NHE-1, it can influence cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to NHE-1, inhibiting its function . This inhibition can lead to changes in gene expression and cellular metabolism, as NHE-1 plays a crucial role in maintaining intracellular pH .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages

Metabolic Pathways

This compound is involved in the metabolic pathway of sodium-hydrogen exchange through its interaction with NHE-1

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely related to its interaction with NHE-1

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are likely related to its interaction with NHE-1

properties

IUPAC Name |

5-cyclopropyl-N-(diaminomethylidene)-1-quinolin-5-ylpyrazole-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N6O.ClH/c18-17(19)22-16(24)12-9-21-23(15(12)10-6-7-10)14-5-1-4-13-11(14)3-2-8-20-13;/h1-5,8-10H,6-7H2,(H4,18,19,22,24);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTEXNYIOROVPIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=NN2C3=CC=CC4=C3C=CC=N4)C(=O)N=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058520 | |

| Record name | Zoniporide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

241800-97-5 | |

| Record name | Zoniporide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0241800975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zoniporide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZONIPORIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2ZBB5T6KM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[[(1S)-1-carboxy-3-methylbutyl]carbamoylamino]pentanedioic acid](/img/structure/B122064.png)

![[(2R,3R,4S,5R)-3-hydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-5-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxyoxolan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B122069.png)

![2,2'-[Methylenebis(thio)]bisethanamine Dihydrochloride](/img/structure/B122095.png)